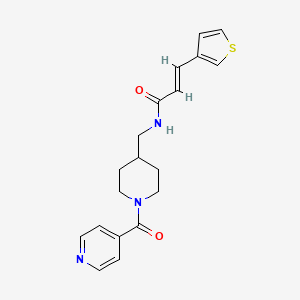
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Applications De Recherche Scientifique
Polymerization and Material Science
Acrylamide derivatives, including N,N-dimethylacrylamide (DMA) and N,N-diethylacrylamide (DEA), have been studied for their polymerization behaviors. These compounds can undergo stereospecific anionic polymerization, leading to polymers with narrow molecular weight distributions and specific configurations, such as isotactic or syndiotactic arrangements. Such polymers have potential applications in creating materials with specialized physical properties for industrial and medical use (Kobayashi et al., 1999).
Sensory Applications and Molecular Recognition
Acrylamide derivatives have been utilized in the development of self-assembled aggregates that can selectively recognize and transfer hydrophilic compounds from aqueous solutions to organic media. This property is significant for sensory applications, allowing for the detection and separation of specific substances in complex mixtures (Sawada et al., 2000).
Smart Materials and Responsive Systems
Incorporating acrylamide derivatives into copolymers can result in "smart" materials that exhibit reversible redox behavior. This change can lead to alterations in the lower critical solution temperature (LCST) of the material, enabling applications in drug delivery systems where the release of therapeutics can be controlled by external redox conditions (Fu et al., 2010).
Biomedical Applications
The controlled radical polymerization of acrylamide derivatives, such as N-acryloyl-l-phenylalanine methyl ester, has been explored for creating homopolymers with controlled molecular weights, low polydispersity, and enhanced isotacticity. Such polymers can be used for biomedical applications, including tissue engineering and drug delivery, due to their predictable degradation profiles and compatibility with biological systems (Mori et al., 2005).
Environmental and Corrosion Inhibition
Acrylamide derivatives have been investigated for their role as corrosion inhibitors in metal solutions. Research into synthetic acrylamide derivatives has shown they can effectively inhibit corrosion of metals in acidic solutions, suggesting potential applications in protecting industrial equipment and infrastructure (Abu-Rayyan et al., 2022).
Propriétés
IUPAC Name |
(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-18(2-1-16-7-12-25-14-16)21-13-15-5-10-22(11-6-15)19(24)17-3-8-20-9-4-17/h1-4,7-9,12,14-15H,5-6,10-11,13H2,(H,21,23)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQABSPWKBUAT-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611545.png)
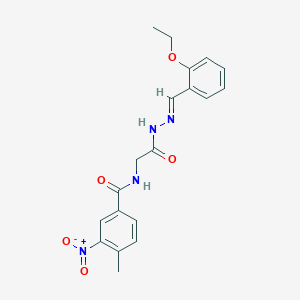

![(2Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2611549.png)
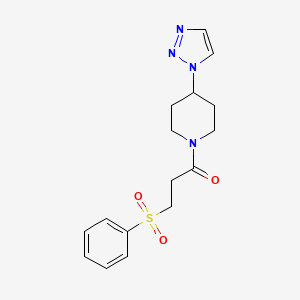
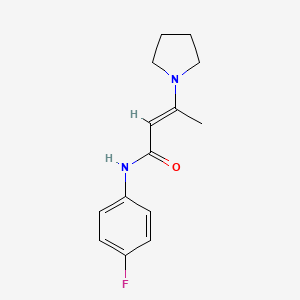
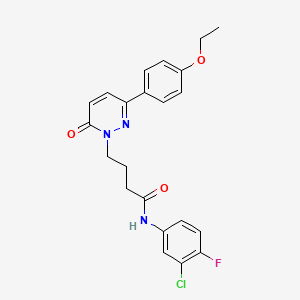
![N-(2,5-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2611555.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B2611556.png)


![methyl 2-(2-chloropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B2611561.png)

![3-[(4-ethoxyphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2611564.png)